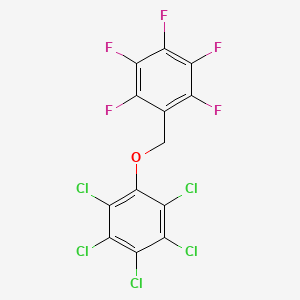
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene: is a complex organic compound characterized by the presence of multiple halogen atoms. The compound features a benzene ring substituted with five fluorine atoms and a pentachlorophenoxy methyl group. This unique structure imparts distinct chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pentafluorobenzene derivative reacts with a pentachlorophenoxy methyl halide under controlled conditions. The reaction is often carried out in the presence of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The presence of multiple halogens makes it susceptible to oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMSO, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene involves its interaction with various molecular targets. The compound’s multiple halogen atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can affect various biochemical pathways, making the compound of interest in fields such as medicinal chemistry and molecular biology.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- Pentafluorophenyl isothiocyanate
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Iodopentafluorobenzene
Uniqueness
Compared to similar compounds, 1,2,3,4,5-Pentafluoro-6-((2,3,4,5,6-pentachlorophenoxy)methyl)benzene is unique due to the presence of both fluorine and chlorine atoms, which impart distinct electronic and steric properties. This combination of halogens can lead to unique reactivity patterns and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
87002-11-7 |
|---|---|
Molecular Formula |
C13H2Cl5F5O |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H2Cl5F5O/c14-3-4(15)6(17)13(7(18)5(3)16)24-1-2-8(19)10(21)12(23)11(22)9(2)20/h1H2 |
InChI Key |
FCMKQAHKFWEVOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


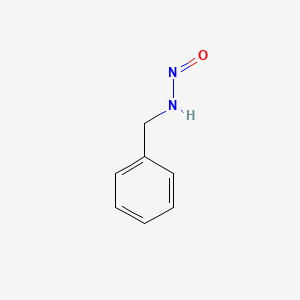
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)
![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
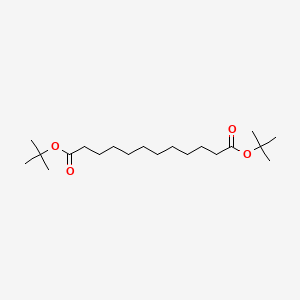
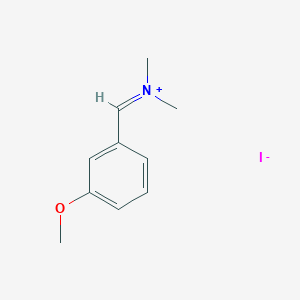
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
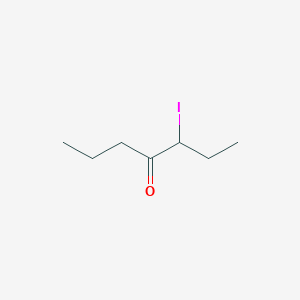
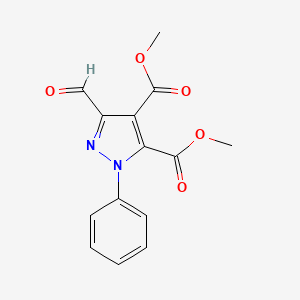
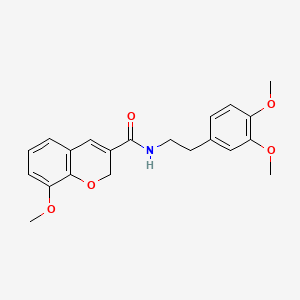
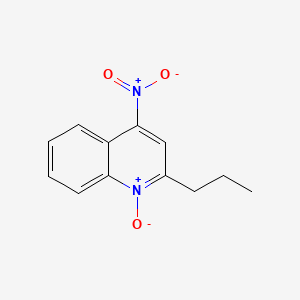
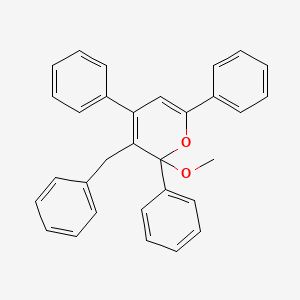
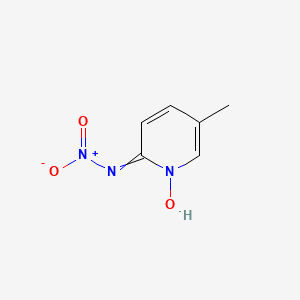
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
